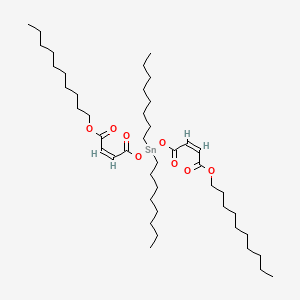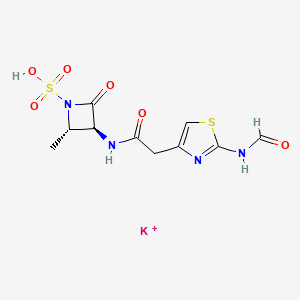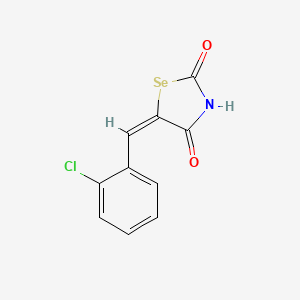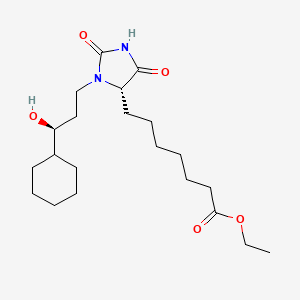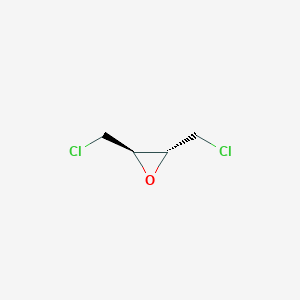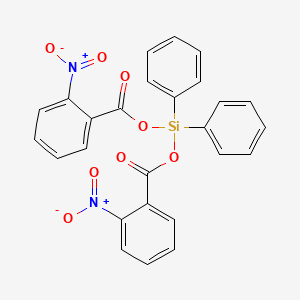
Diphenylsilanediol bis(2-nitrobenzoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenylsilanediol bis(2-nitrobenzoate) is an organosilicon compound with the molecular formula C26H18N2O8Si It is a derivative of diphenylsilanediol, where the hydroxyl groups are esterified with 2-nitrobenzoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diphenylsilanediol bis(2-nitrobenzoate) typically involves the esterification of diphenylsilanediol with 2-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Catalyst: 4-dimethylaminopyridine (DMAP) as a catalyst to enhance the reaction rate
Industrial Production Methods
While specific industrial production methods for diphenylsilanediol bis(2-nitrobenzoate) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing the reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Diphenylsilanediol bis(2-nitrobenzoate) can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield diphenylsilanediol and 2-nitrobenzoic acid.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst
Substitution: Nitrating mixture (HNO3 and H2SO4) for nitration; halogens (Cl2, Br2) for halogenation
Major Products
Hydrolysis: Diphenylsilanediol and 2-nitrobenzoic acid
Reduction: Diphenylsilanediol bis(2-aminobenzoate)
Substitution: Various substituted diphenylsilanediol derivatives
Aplicaciones Científicas De Investigación
Diphenylsilanediol bis(2-nitrobenzoate) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of diphenylsilanediol bis(2-nitrobenzoate) involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The nitro groups can undergo reduction to form amino groups, which can further interact with cellular components. The compound’s ability to form stable complexes with drugs enhances their solubility and bioavailability, making it a potential candidate for drug delivery systems.
Comparación Con Compuestos Similares
Similar Compounds
Diphenylsilanediol: The parent compound, known for its anticonvulsant properties.
Diphenylsilanediol bis(2-aminobenzoate): A reduced form with potential biological activities.
Triphenylsilanol: Another organosilicon compound with similar structural features.
Uniqueness
Diphenylsilanediol bis(2-nitrobenzoate) is unique due to the presence of nitro groups, which impart distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations and form stable complexes with drugs makes it a versatile compound in scientific research and industrial applications.
Propiedades
Número CAS |
129459-87-6 |
|---|---|
Fórmula molecular |
C26H18N2O8Si |
Peso molecular |
514.5 g/mol |
Nombre IUPAC |
[(2-nitrobenzoyl)oxy-diphenylsilyl] 2-nitrobenzoate |
InChI |
InChI=1S/C26H18N2O8Si/c29-25(21-15-7-9-17-23(21)27(31)32)35-37(19-11-3-1-4-12-19,20-13-5-2-6-14-20)36-26(30)22-16-8-10-18-24(22)28(33)34/h1-18H |
Clave InChI |
KHSQKEBGLNFZIR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(OC(=O)C3=CC=CC=C3[N+](=O)[O-])OC(=O)C4=CC=CC=C4[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


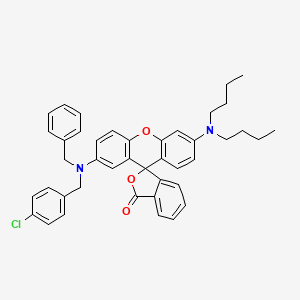
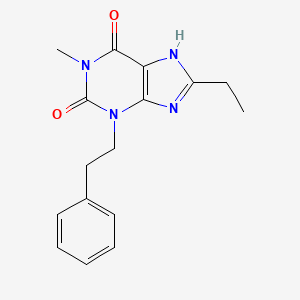
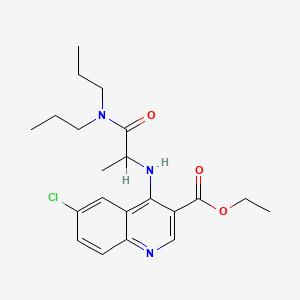
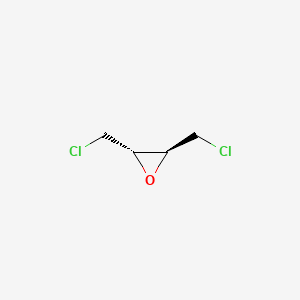
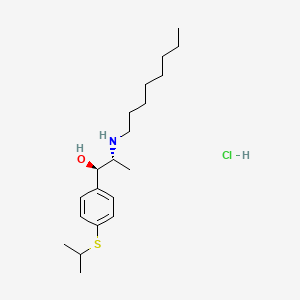
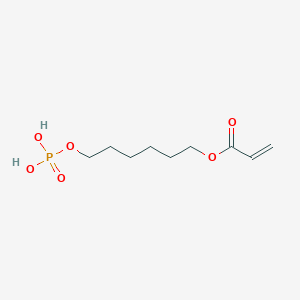
![(E)-but-2-enedioic acid;7-methyl-3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline](/img/structure/B12704567.png)
